molecular formula C14H14O4 B1207510 (-)-Columbianetin CAS No. 52842-47-4

(-)-Columbianetin

Cat. No. B1207510
CAS RN: 52842-47-4
M. Wt: 246.26 g/mol
InChI Key: YRAQEMCYCSSHJG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-columbianetin is the (R)-(-)-enantiomer of columbianetin. It is an enantiomer of a (S)-columbianetin.

Scientific Research Applications

Biological Potential in Chronic Diseases

(-)-Columbianetin has demonstrated significant biological effectiveness in various research fields. Its potential lies in its antioxidative, cytotoxic, and anti-inflammatory properties. Studies have shown its analgesic, antioxidative, anti-inflammatory, anti-proliferative, and anti-allergic activities in medicine. Notably, its effectiveness in neuroprotection, keratinocyte damage, and platelet aggregation has also been a subject of research. Further, the tissue distribution of (-)-Columbianetin has been explored through various analytical methods, providing insight into its pharmacological activities (Patel & Patel, 2023).

Role in Plant Pathogen Resistance

In the context of plant pathology, (-)-Columbianetin has been identified as a phytoalexin associated with celery (Apium graveolens) resistance to pathogens during storage. It exhibited significantly greater antifungal activity compared to furanocoumarins such as psoralens and angelicin. This discovery highlights its potential role in enhancing plant resistance to pathogens, particularly during storage conditions (Afek, Carmeli, & Aharoni, 1995).

Pharmacokinetics and Oral Bioavailability

The pharmacokinetic properties of (-)-Columbianetin have been characterized in studies involving rats, where it demonstrated rapid oral absorption, quick clearance, and good bioavailability. These findings are crucial for understanding its potential in therapeutic applications, especially in traditional Chinese medicine contexts (Luo et al., 2013).

Distribution in Biological Tissues

Research has also focused on the distribution of coumarins from Angelicae Pubescentis Radix in rat cerebrospinal fluid and brain. This study provided valuable information on the in vivo brain distribution characteristics of (-)-Columbianetin, suggesting its potential impact on the central nervous system (Yang, Zhang, & Yang, 2018).

properties

CAS RN

52842-47-4

Product Name

(-)-Columbianetin

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

(8R)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one

InChI

InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m1/s1

InChI Key

YRAQEMCYCSSHJG-LLVKDONJSA-N

Isomeric SMILES

CC(C)([C@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O

SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O

synonyms

columbianetin
columbianetin, (+-)-isomer
columbianetin, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Columbianetin
Reactant of Route 2
(-)-Columbianetin
Reactant of Route 3
(-)-Columbianetin
Reactant of Route 4
Reactant of Route 4
(-)-Columbianetin
Reactant of Route 5
(-)-Columbianetin
Reactant of Route 6
(-)-Columbianetin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.